
Skp2 inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Skp2 inhibitor 2 is a small-molecule compound designed to inhibit the activity of S-phase kinase-associated protein 2 (Skp2). Skp2 is a member of the F-box family of proteins and functions as a substrate-specific adaptor in the Skp1-CUL1-ROC1-F-box E3 ubiquitin ligase complex. It plays a crucial role in the ubiquitination and subsequent proteasomal degradation of various proteins, including tumor suppressors such as p27 and p21. Overexpression of Skp2 has been observed in numerous human cancers, making it a promising target for anticancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Skp2 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the reproducibility and safety of the final product .
化学反应分析
Types of Reactions: Skp2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
科学研究应用
Skp2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitination process and the role of Skp2 in protein degradation.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and autophagy in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Skp2 and induce cell cycle arrest and apoptosis in cancer cells.
Industry: Potential applications in the development of targeted therapies for cancer treatment and other diseases involving dysregulated protein degradation
作用机制
Skp2 inhibitor 2 exerts its effects by binding to the Skp2 protein and inhibiting its interaction with Skp1 in the Skp1-CUL1-ROC1-F-box E3 ubiquitin ligase complex. This inhibition prevents the ubiquitination and subsequent degradation of tumor suppressor proteins such as p27 and p21, leading to their accumulation and induction of cell cycle arrest and apoptosis. The compound also affects other molecular targets and pathways, including the Akt signaling pathway and the regulation of autophagy .
相似化合物的比较
SZL-P1-41: Blocks the interaction between Skp2 and Skp1, leading to the accumulation of p27 and cell cycle arrest.
Curcumin: A natural compound that decreases Skp2 expression levels in multiple cancer types.
Quercetin: Downregulates Skp2 expression, promoting cell cycle arrest in breast cancer cells.
Rottlerin: Suppresses Skp2 in breast and pancreatic cancer cells.
Uniqueness: Skp2 inhibitor 2 is unique in its specific binding affinity and inhibitory effect on the Skp2 protein, making it a highly selective and potent inhibitor. Its ability to induce cell cycle arrest and apoptosis through multiple pathways, including the inhibition of Skp2-mediated ubiquitination and the regulation of autophagy, sets it apart from other similar compounds .
属性
分子式 |
C27H32N4O |
|---|---|
分子量 |
428.6 g/mol |
IUPAC 名称 |
N-[[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C27H32N4O/c1-27(2,3)26(32)29-18-20-14-16-31(17-15-20)23-19-28-24(21-10-6-4-7-11-21)25(30-23)22-12-8-5-9-13-22/h4-13,19-20H,14-18H2,1-3H3,(H,29,32) |
InChI 键 |
GCCXPXBVXWVREI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)
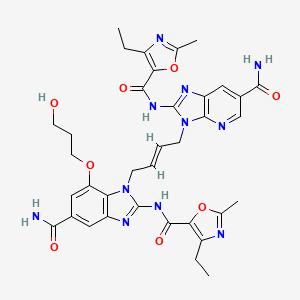
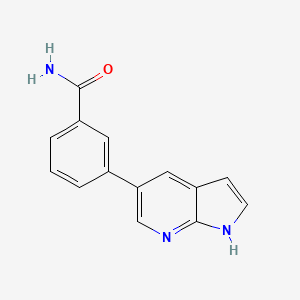
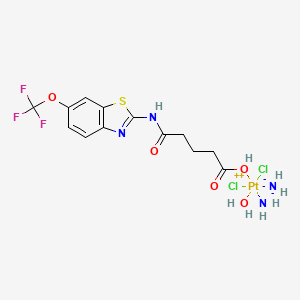

![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)
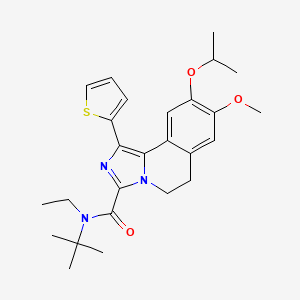
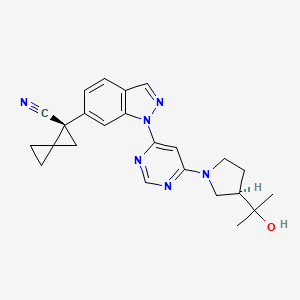
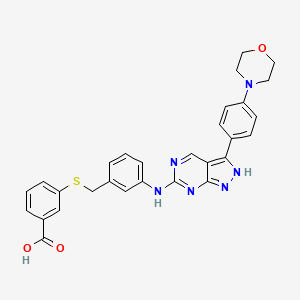
![4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)
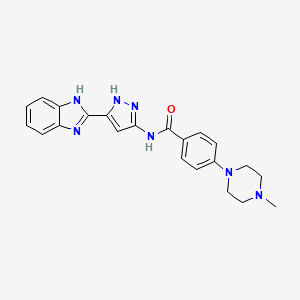
![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)
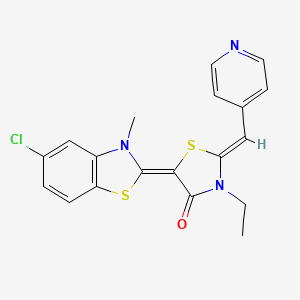
![2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B10857986.png)
